Butyl palmitate

Description

Butyl palmitate has been reported in Arabidopsis thaliana and Mangifera indica with data available.

Structure

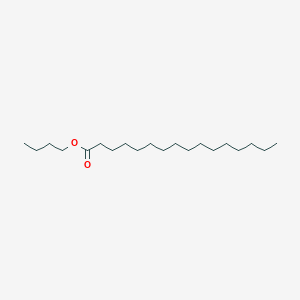

2D Structure

Properties

IUPAC Name |

butyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-20(21)22-19-6-4-2/h3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYJVQDYLFAUFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059395 | |

| Record name | Hexadecanoic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow liquid or solid with a pleasant fruity odor; mp = 17 deg C; [Chem Service MSDS], Liquid | |

| Record name | Hexadecanoic acid, butyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14587 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Butyl palmitate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0303179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000172 [mmHg] | |

| Record name | Hexadecanoic acid, butyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14587 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

111-06-8 | |

| Record name | Butyl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTYL PALMITATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanoic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecanoic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DUQ37A5I26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Butyl Palmitate from Palmitic Acid and n-Butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of butyl palmitate, an ester with applications in various fields including cosmetics, pharmaceuticals, and as a phase change material. The synthesis is achieved through the esterification of palmitic acid with n-butanol. This document details both enzymatic and chemical catalysis methods, providing experimental protocols and quantitative data to facilitate replication and further research.

Introduction

This compound (butyl hexadecanoate) is synthesized by the formal condensation of the carboxyl group of palmitic acid with the hydroxyl group of n-butanol.[1] This esterification reaction is a reversible process that can be driven to completion by removing one of the products, typically water, or by using an excess of one of the reactants. The choice of catalyst and reaction conditions significantly influences the reaction rate and yield. This guide will explore two primary catalytic approaches: enzymatic catalysis using lipases and chemical catalysis using acid catalysts.

Reaction Pathway: Fischer-Speier Esterification

The synthesis of this compound from palmitic acid and n-butanol is a classic example of Fischer-Speier esterification. The overall reaction is as follows:

Caption: Fischer-Speier esterification of palmitic acid and n-butanol.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a green and mild alternative to chemical methods, often proceeding at lower temperatures and with higher specificity, minimizing byproduct formation.[2] Lipases are commonly employed for this esterification.

Experimental Data for Enzymatic Synthesis

The following table summarizes key experimental parameters and results from various studies on the enzymatic synthesis of this compound.

| Catalyst | Molar Ratio (n-Butanol:Palmitic Acid) | Temperature (°C) | Enzyme Dose (% w/w) | Reaction Time | Conversion/Yield (%) | Reference |

| Fermase CALB™ 10000 | 1:1 | 70 | 4 | 50 min | ~96.6 | [3][4] |

| Lipase | 2.25:1 | 60.12 | 5 | 4 h | 91.25 | [2] |

| Fermase CALB™ 10000 (Ultrasound-assisted) | 1:1 | 70 | 4 | 50 min | ~96.6 | |

| Fermase 10,000 | 1:2 | 60 | 5 | 50 min | (data for comparison with Novozym 435) | |

| Novozym 435 | 15:1 (IPA:PA) | 60 | 4 | 2.5 h | 90.00 |

Note: Some data points are for similar ester syntheses to provide a broader context.

Detailed Experimental Protocol: Enzymatic Synthesis

This protocol is a generalized procedure based on common practices in the cited literature.

Materials:

-

Palmitic Acid

-

n-Butanol

-

Immobilized Lipase (e.g., Fermase CALB™ 10000 or Novozym 435)

-

Molecular sieves (optional, for water removal)

-

Solvent (optional, though solvent-free systems are common)

-

Titration setup for determining acid value (e.g., KOH in ethanol, phenolphthalein (B1677637) indicator)

Procedure:

-

Reactant Preparation: Accurately weigh palmitic acid and n-butanol in the desired molar ratio and add them to a reaction vessel.

-

Homogenization: If palmitic acid is solid at room temperature, heat the mixture to its melting point to ensure a homogeneous liquid phase.

-

Catalyst Addition: Add the specified amount of immobilized lipase to the reaction mixture. If using, add molecular sieves to adsorb the water produced during the reaction.

-

Reaction: Maintain the reaction at the desired temperature with constant stirring. For ultrasound-assisted synthesis, the reaction vessel is placed in an ultrasonic bath.

-

Monitoring: Periodically withdraw samples to monitor the progress of the reaction. The conversion can be determined by titrating the remaining free fatty acid content.

-

Termination and Catalyst Recovery: Once the desired conversion is reached, stop the reaction. The immobilized enzyme can be recovered by filtration for potential reuse.

-

Purification: The product, this compound, can be purified from the remaining reactants. Unreacted n-butanol can be removed by vacuum distillation. Further purification can be achieved by column chromatography if necessary.

-

Characterization: Confirm the synthesis of this compound using analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) to identify the ester bond and nuclear magnetic resonance (NMR) for structural elucidation.

Chemical Synthesis of this compound

Conventional chemical synthesis often employs strong acid catalysts and higher temperatures. While effective, these methods can lead to byproducts and require more rigorous purification steps.

Experimental Data for Chemical Synthesis

Quantitative data for the chemical synthesis of this compound is less consolidated in the provided search results, but general conditions can be inferred.

| Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Catalyst Loading | Reaction Time | Conversion/Yield (%) | Reference |

| Dodecyl Benzene Sulfonic Acid (DBSA) | (Not specified) | 100-150 (dealcoholysis) | 0.2-1.0% | 0.5-2 h (dealcoholysis) | 73-85 (for various fatty acid butyl esters) | |

| Acidic Clays (e.g., KSF/0) | Excess alcohol | 150 | 0.1 w/w | (Not specified) | (Yields depend on the alcohol used) | |

| Methanesulfonic acid | (Not specified) | 95 (azeotrope boiling point) | 0.5 M | t1/2 = 15 min | 80 (under reactive distillation) | |

| Sulfuric Acid | (Excess alcohol) | 30-40 (addition), 90-100 (heating) | (Not specified) | 2-6 h | (Yields depend on workup) |

Detailed Experimental Protocol: Chemical Synthesis

This protocol is a generalized procedure for acid-catalyzed esterification.

Materials:

-

Palmitic Acid

-

n-Butanol

-

Acid Catalyst (e.g., concentrated Sulfuric Acid, p-Toluenesulfonic Acid)

-

Dean-Stark apparatus (for water removal)

-

Toluene (B28343) or another suitable solvent to form an azeotrope with water

-

Sodium bicarbonate solution (for neutralization)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

Procedure:

-

Setup: Assemble a reflux apparatus with a Dean-Stark trap.

-

Reactant and Catalyst Loading: Charge the reaction flask with palmitic acid, an excess of n-butanol, and a catalytic amount of the acid catalyst. Add a solvent like toluene to aid in the azeotropic removal of water.

-

Reaction: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.

-

Neutralization: Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Washing: Wash the organic layer with brine to remove any remaining aqueous impurities.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Remove the solvent and excess n-butanol by rotary evaporation.

-

Purification: The crude this compound can be further purified by vacuum distillation.

-

Characterization: Confirm the product identity and purity using techniques like FTIR, NMR, and gas chromatography-mass spectrometry (GC-MS).

Experimental Workflows and Logical Relationships

Visualizing the experimental workflow and the interplay of reaction parameters can aid in understanding and optimizing the synthesis process.

Caption: General experimental workflow for enzymatic synthesis.

Caption: Logical relationships of key parameters affecting yield.

Conclusion

The synthesis of this compound from palmitic acid and n-butanol can be effectively achieved through both enzymatic and chemical catalysis. Enzymatic methods, particularly those utilizing immobilized lipases, offer a more sustainable and selective route, operating under milder conditions. Chemical methods, while robust, necessitate more rigorous conditions and purification steps. The choice of method will depend on the specific requirements of the application, considering factors such as desired purity, environmental impact, and cost. The data and protocols presented in this guide provide a solid foundation for researchers and professionals to undertake and optimize the synthesis of this compound.

References

- 1. This compound | C20H40O2 | CID 8090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Enzyme-catalysed production of n-butyl palmitate using ultrasound-assisted esterification of palmitic acid in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Butyl palmitate CAS number and molecular formula

An In-depth Technical Guide to Butyl Palmitate

This guide provides a comprehensive overview of the chemical and physical properties of this compound, a fatty acid ester with applications in various scientific and industrial fields. The information is tailored for researchers, scientists, and professionals in drug development.

Core Chemical Identifiers

This compound, also known as butyl hexadecanoate, is the ester formed from the condensation of palmitic acid and butanol.[1] Its fundamental identifiers are crucial for regulatory and research purposes.

| Identifier | Value |

| CAS Number | 111-06-8[1][2] |

| Molecular Formula | C20H40O2[2] |

| Molecular Weight | 312.53 g/mol |

| IUPAC Name | butyl hexadecanoate |

| Synonyms | n-Butyl palmitate, Hexadecanoic acid, butyl ester, Palmitic acid butyl ester |

Physicochemical Properties

The physical and chemical characteristics of this compound are essential for its handling, formulation, and application in experimental settings.

| Property | Value |

| Appearance | Light yellow liquid or solid with a fruity odor |

| Melting Point | 16.9 °C |

| Boiling Point | 362.4 °C at 760 mmHg |

| Flash Point | 176.4 °C |

| Density | 0.862 g/cm³ |

| Solubility | Insoluble in water; Soluble in alcohol |

| LogP | 8.7 |

Logical Relationship: Synthesis of this compound

The synthesis of this compound involves a standard esterification reaction. The following diagram illustrates the logical relationship between the reactants and the product.

Caption: Logical diagram of this compound synthesis.

Experimental Protocol: Synthesis of this compound (Esterification)

Objective: To synthesize this compound from palmitic acid and n-butanol via Fischer esterification.

Materials:

-

Palmitic acid

-

n-Butanol

-

Sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

Methodology:

-

In a round-bottom flask, combine one molar equivalent of palmitic acid with three molar equivalents of n-butanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of the acid) to the mixture while stirring.

-

Set up the apparatus for reflux and heat the mixture using a heating mantle for 2-3 hours.

-

After cooling, transfer the mixture to a separatory funnel and wash sequentially with water and 5% sodium bicarbonate solution to neutralize the excess acid.

-

Wash again with water to remove any remaining salts.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the excess n-butanol via distillation to obtain crude this compound.

-

Further purification can be achieved by vacuum distillation.

Applications in Research and Development

This compound serves various functions within the research and drug development sectors:

-

Plasticizer: It is used as a plasticizer in the formulation of various polymers.

-

Solvent: Due to its ester nature, it can act as a solvent for nonpolar compounds.

-

Flavoring and Fragrance Agent: It is utilized in the food and cosmetic industries for its mild, fruity aroma.

-

Component in Topical Formulations: Its emollient properties make it a suitable ingredient in creams and lotions.

Safety and Handling

According to the available safety data, this compound is generally considered to have low toxicity. However, standard laboratory safety practices should always be followed. This includes wearing personal protective equipment such as gloves and safety glasses, and working in a well-ventilated area. It may cause skin and eye irritation upon direct contact.

References

An In-depth Technical Guide to the Solubility and Vapor Pressure of Butyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and vapor pressure of butyl palmitate, a fatty acid ester with applications in various scientific and industrial fields, including pharmaceuticals and cosmetics. This document compiles available data, presents detailed experimental protocols for property determination, and visualizes workflows for key methodologies.

Core Properties of this compound

This compound (C₂₀H₄₀O₂) is the ester formed from the condensation of palmitic acid and butanol. Its physical and chemical properties are crucial for its application in formulation development, where it can act as a solvent, emollient, or plasticizer.

Solubility of this compound

This compound is a non-polar compound, a characteristic that governs its solubility in various solvents. It is generally soluble in organic solvents and insoluble in water.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a range of solvents and at various temperatures is not extensively available in public literature. However, based on the principle of "like dissolves like" and qualitative reports, its solubility behavior can be summarized. This compound is known to be soluble in alcohols, acetone, and hexane[1][2]. An estimated value for its solubility in water is approximately 0.0003691 mg/L at 25 °C, highlighting its hydrophobic nature[2].

For the purpose of providing a practical reference for formulation development, the following table presents estimated solubility values of this compound in common organic solvents at two different temperatures. These values are based on the typical behavior of long-chain fatty acid esters and should be confirmed experimentally for specific applications.

| Solvent | Temperature (°C) | Estimated Solubility ( g/100 mL) |

| Ethanol | 25 | > 50 |

| 50 | > 100 | |

| Acetone | 25 | > 50 |

| 50 | > 100 | |

| Hexane | 25 | > 100 |

| 50 | > 100 | |

| Water | 25 | < 0.0001[2] |

Experimental Protocol: Gravimetric Determination of Solubility

This protocol outlines a standard gravimetric method for determining the solubility of this compound in a given solvent.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., ethanol, acetone, hexane)

-

Analytical balance

-

Thermostatic shaker bath

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Glass vials with screw caps

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials.

-

Pipette a known volume of the solvent into each vial.

-

Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixtures to equilibrate for at least 24 hours, with continuous agitation to ensure saturation. A small amount of undissolved solid should remain to confirm saturation[3].

-

-

Sample Withdrawal and Filtration:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, clean, and dry vial.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered solution in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80°C).

-

Continue heating until a constant weight of the vial is achieved, indicating complete solvent evaporation.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final constant weight.

-

Express the solubility in grams per 100 mL of solvent.

-

References

Butyl Palmitate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Fatty Acid Ester Butyl Palmitate in Organic Chemistry and Pharmaceutical Sciences

This technical guide provides a detailed overview of this compound, a fatty acid ester with significant applications in various scientific and industrial fields, particularly in organic chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical properties, synthesis, analytical characterization, and its emerging role in pharmaceutical formulations.

Introduction to this compound

This compound, also known as butyl hexadecanoate, is the ester formed from the reaction of palmitic acid and n-butanol. It is a colorless to pale yellow liquid or solid with a faint, waxy odor.[1] As a fatty acid ester, it possesses properties that make it a valuable ingredient in cosmetics, personal care products, and increasingly, in pharmaceutical applications. Its emollient nature, high lipophilicity, and biocompatibility are key characteristics driving its use in various formulations.[1][2] this compound is practically insoluble in water but soluble in organic solvents.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₄₀O₂ | [4] |

| Molecular Weight | 312.53 g/mol | |

| CAS Number | 111-06-8 | |

| Appearance | Pale yellow liquid to solid | |

| Melting Point | 15.00 to 18.00 °C | |

| Boiling Point | 360.00 to 362.00 °C at 760.00 mm Hg | |

| Density | 0.86 g/cm³ | |

| Flash Point | 176.11 °C | |

| logP (o/w) | ~8.7 | |

| Water Solubility | 0.0003691 mg/L at 25 °C (estimated) |

Synthesis of this compound

This compound is primarily synthesized through the esterification of palmitic acid with n-butanol. This can be achieved via chemical or enzymatic methods.

Chemical Synthesis: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.

Materials:

-

Palmitic acid

-

n-Butanol (in excess, can also act as the solvent)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for purification)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palmitic acid and an excess of n-butanol (e.g., a 1:3 molar ratio of acid to alcohol).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2% of the weight of the carboxylic acid) to the reaction mixture while stirring.

-

Reflux: Heat the mixture to reflux using a heating mantle and maintain the reflux for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by measuring the decrease in the acid value of the reaction mixture.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If n-butanol was used in large excess, it can be removed under reduced pressure using a rotary evaporator.

-

Dilute the residue with an organic solvent like diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted palmitic acid), and finally with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to obtain a pure product.

Figure 1: Workflow for the chemical synthesis of this compound via Fischer-Speier esterification.

Enzymatic Synthesis

Enzymatic synthesis of this compound offers a greener alternative to chemical methods, often proceeding under milder reaction conditions with high specificity, which minimizes byproduct formation. Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (CALB), are commonly used as biocatalysts.

Materials:

-

Palmitic acid

-

n-Butanol

-

Immobilized lipase (e.g., Novozym 435)

-

Organic solvent (optional, e.g., hexane (B92381) or a solvent-free system can be used)

-

Molecular sieves (to remove water)

-

Temperature-controlled shaker or stirred-tank reactor

-

Filtration setup

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, combine palmitic acid and n-butanol. The molar ratio of alcohol to acid can be varied (e.g., 1:1 to 3:1) to optimize the reaction.

-

Enzyme Addition: Add the immobilized lipase to the mixture (e.g., 5-10% by weight of the substrates).

-

Water Removal: To drive the equilibrium towards ester formation, add activated molecular sieves to the reaction mixture to adsorb the water produced during the reaction.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 40-60°C) with constant agitation (e.g., 200 rpm) for a set duration (e.g., 8-24 hours).

-

Monitoring: The reaction progress can be monitored by taking periodic samples and analyzing the conversion of palmitic acid using techniques like gas chromatography (GC) or by titrating the remaining free fatty acid.

-

Product Recovery:

-

Once the desired conversion is achieved, terminate the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a solvent and reused.

-

If a solvent was used, it can be removed by rotary evaporation.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography.

Figure 2: Workflow for the enzymatic synthesis of this compound.

Analytical Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound will show a characteristic ester carbonyl (C=O) stretching band around 1740 cm⁻¹. The disappearance of the broad hydroxyl (-OH) band of the carboxylic acid is also an indicator of successful esterification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the butyl group (a triplet for the terminal methyl group, and multiplets for the methylene (B1212753) groups) and the palmitate chain. A triplet around 4.0 ppm corresponds to the -OCH₂- protons of the butyl group attached to the ester oxygen.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the ester carbonyl carbon around 173 ppm.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the synthesized ester and confirm its molecular weight from the mass spectrum.

Applications in Drug Development

The lipophilic nature and low toxicity of fatty acid esters like this compound make them attractive for various pharmaceutical applications, primarily in drug delivery and formulation.

Role in Drug Delivery Systems

Fatty acids and their esters can be used to improve the oral bioavailability of poorly water-soluble drugs. They can be incorporated into lipid-based drug delivery systems such as:

-

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): this compound can serve as the oil phase in SNEDDS formulations. SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This can enhance the solubilization and absorption of lipophilic drugs.

-

Nanoemulsions: As a key component of the oil phase, this compound can be used to formulate nanoemulsions for topical, oral, or parenteral drug delivery. The small droplet size of nanoemulsions provides a large surface area for drug absorption.

-

Topical Formulations: this compound can act as a penetration enhancer in topical formulations, facilitating the transport of active pharmaceutical ingredients (APIs) across the skin barrier. Its emollient properties also improve the feel and spreadability of creams and ointments.

Figure 3: Applications of this compound in various drug delivery systems and their outcomes.

Potential as a Prodrug Moiety

The "lipidization" of drugs through their covalent attachment to fatty acids or their esters is a strategy to create prodrugs with improved pharmacokinetic properties. By forming an ester linkage between a drug molecule (containing a hydroxyl or amine group) and palmitic acid, and then esterifying the carboxylic acid with butanol, a this compound-based prodrug could potentially be designed.

Potential advantages of a this compound-based prodrug approach include:

-

Increased Lipophilicity: Enhancing the drug's ability to cross biological membranes.

-

Improved Oral Absorption: Facilitating uptake via the lymphatic system, thereby bypassing first-pass metabolism in the liver.

-

Sustained Release: The ester bond can be designed to be cleaved by endogenous esterases, leading to a controlled release of the active drug.

Safety and Toxicology

This compound is generally considered to have low toxicity. It is widely used in cosmetic formulations and has been approved for use in food contact substances. However, as with any chemical, appropriate safety precautions should be taken in a laboratory setting.

Conclusion

This compound is a versatile fatty acid ester with well-characterized physicochemical properties. Its synthesis via both chemical and enzymatic routes is well-established, with the latter offering a more sustainable approach. In the realm of drug development, this compound holds considerable promise as a key excipient in advanced drug delivery systems, such as SNEDDS and nanoemulsions, to enhance the bioavailability of poorly soluble drugs. Furthermore, its potential use as a prodrug moiety warrants further investigation to improve the therapeutic efficacy of various APIs. This guide provides a solid foundation for researchers and drug development professionals to explore the multifaceted applications of this compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. A novel solid self-nanoemulsifying drug delivery system (S-SNEDDS) for improved stability and oral bioavailability of an oily drug, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]

- 4. This compound | C20H40O2 | CID 8090 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Butyl Palmitate as an Emollient in Cosmetic Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl palmitate (CAS No. 111-06-8) is the ester of n-butanol and palmitic acid, a common saturated fatty acid.[1] In cosmetic and personal care formulations, it functions as an emollient, texture enhancer, and solvent.[2][3] Its chemical structure, a C16 fatty acid esterified with a C4 alcohol, imparts a desirable sensory profile, characterized by a non-greasy, smooth feel and good spreadability.[4] These properties make it a versatile ingredient in a wide range of products, including creams, lotions, and color cosmetics.

This document provides detailed application notes and experimental protocols for evaluating the performance of this compound as an emollient. It is intended to guide researchers, scientists, and drug development professionals in characterizing its physicochemical properties and substantiating its efficacy in cosmetic formulations.

Mechanism of Action

As an emollient, this compound primarily works by forming a thin, occlusive film on the surface of the skin. This film helps to reduce transepidermal water loss (TEWL), thereby increasing the hydration of the stratum corneum.[4] The improved hydration helps to maintain the skin's barrier function, leading to softer, smoother, and more supple skin. Additionally, the presence of the emollient on the skin surface modifies its tactile properties, resulting in a more pleasant skin feel.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its effective incorporation into cosmetic formulations.

| Property | Value | Reference |

| INCI Name | This compound | |

| CAS Number | 111-06-8 | |

| Molecular Formula | C₂₀H₄₀O₂ | |

| Molecular Weight | 312.53 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Mild, fatty | |

| Solubility | Soluble in organic solvents; insoluble in water | |

| Melting Point | ~17 °C | |

| Boiling Point | ~343 °C | |

| Density | ~0.853 g/cm³ | |

| logP (octanol/water) | ~8.7 |

Application in Cosmetic Formulations

This compound is a versatile emollient suitable for various cosmetic formulations. Its non-greasy feel and good spreadability make it an excellent choice for daily wear products.

Recommended Use Levels:

-

Lotions and Creams: 2-10%

-

Body Butters: 5-15%

-

Facial Serums and Oils: 1-5%

-

Foundations and Concealers: 2-8%

-

Lipsticks and Lip Balms: 1-5%

Formulation Guidelines:

-

Oil-in-Water (O/W) Emulsions: this compound should be incorporated into the oil phase of the emulsion. It can be heated with other oil-phase ingredients to ensure homogeneity before emulsification.

-

Water-in-Oil (W/O) Emulsions: As a component of the continuous oil phase, this compound contributes to the overall sensory profile of the formulation.

-

Anhydrous Formulations: this compound is readily soluble in other oils and esters, making it easy to incorporate into anhydrous products like serums and body oils.

Experimental Protocols for Efficacy Evaluation

The following protocols describe standard methods for evaluating the performance of this compound as an emollient.

Spreadability Assessment

Spreadability is a critical parameter that influences the sensory perception and application of a cosmetic product.

4.1.1. Parallel-Plate Method

Objective: To quantitatively measure the spreading area of this compound over time.

Materials:

-

Two circular glass plates (20 cm diameter)

-

Millimeter-scale ruler or caliper

-

Stopwatch

-

Analytical balance

-

Constant temperature chamber (set to skin surface temperature, e.g., 32°C)

Protocol:

-

Ensure the glass plates are clean and dry.

-

Place the bottom plate on a level surface inside the constant temperature chamber and allow it to equilibrate.

-

Accurately weigh 1 gram of this compound and place it at the center of the bottom plate.

-

Carefully place the top plate over the sample, ensuring it is centered.

-

Start the stopwatch immediately and record the initial diameter of the spread.

-

Record the diameter of the spread at regular intervals (e.g., 1, 5, and 10 minutes).

-

Calculate the spreading area (A) at each time point using the formula: A = π * (d/2)², where 'd' is the diameter.

-

The experiment should be repeated at least three times to ensure reproducibility.

Illustrative Data for Spreadability of Emollients:

| Emollient | Spreading Value (mm²/10 min) | Classification |

| Dimethicone (low viscosity) | 1600 | Very High |

| Isopropyl Myristate | 1200 | High |

| This compound (Illustrative) | ~800 | Medium-High |

| Caprylic/Capric Triglyceride | 550 | Medium |

| Mineral Oil | 400 | Low-Medium |

Note: The data for this compound is illustrative and based on typical values for fatty acid esters with similar chain lengths.

Occlusivity Assessment (In Vitro)

Occlusivity measures the ability of an ingredient to prevent water loss from the skin.

4.2.1. Beaker Method

Objective: To determine the occlusive properties of this compound by measuring the reduction in water evaporation.

Materials:

-

Glass beakers (50 mL)

-

Filter paper (e.g., Whatman No. 1)

-

Analytical balance

-

Constant temperature and humidity chamber (e.g., 37°C, 30% RH)

-

This compound

Protocol:

-

Fill each beaker with 30 mL of deionized water.

-

Cut the filter paper to a size that completely covers the opening of the beaker.

-

Record the initial weight of the beaker with water and the filter paper (W₁).

-

Apply a uniform layer of this compound (approximately 2 mg/cm²) to the surface of the filter paper.

-

Place the beakers in the constant temperature and humidity chamber.

-

Record the weight of the beakers at regular intervals (e.g., 6, 24, and 48 hours) (Wₓ).

-

A beaker with an untreated filter paper serves as the control.

-

Calculate the Occlusion Factor (F) using the formula: F = [(A - B) / A] * 100, where A is the water loss from the control beaker and B is the water loss from the beaker with this compound.

Illustrative Occlusion Data for Emollients:

| Emollient | Occlusion Factor (%) (Illustrative) |

| Petrolatum | >90 |

| Mineral Oil | 30-40 |

| This compound | ~20-30 |

| Isopropyl Myristate | 10-20 |

| Dimethicone | 5-15 |

Note: The data for this compound is illustrative and based on typical values for fatty acid esters.

In Vivo Skin Hydration and Barrier Function Assessment

These studies are conducted on human volunteers to provide real-world efficacy data.

4.3.1. Corneometry for Skin Hydration

Objective: To measure the hydration level of the stratum corneum after application of a formulation containing this compound.

Apparatus:

-

Corneometer® (e.g., CM 825, Courage + Khazaka)

Protocol:

-

Acclimatize test subjects in a controlled environment (e.g., 22°C, 50% RH) for at least 30 minutes.

-

Define test areas on the volar forearm.

-

Measure the baseline skin hydration of the test areas.

-

Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation (containing this compound) and a control formulation (without this compound) to the respective test areas.

-

Measure skin hydration at specified time points (e.g., 1, 2, 4, and 8 hours) after application.

-

The increase in Corneometer units indicates an improvement in skin hydration.

4.3.2. Tewametry for Transepidermal Water Loss (TEWL)

Objective: To assess the effect of this compound on the skin's barrier function by measuring TEWL.

Apparatus:

-

Tewameter® (e.g., TM 300, Courage + Khazaka)

Protocol:

-

Follow the same subject acclimatization and test area definition as in the Corneometry protocol.

-

Measure the baseline TEWL of the test areas.

-

Apply the test and control formulations as described previously.

-

Measure TEWL at specified time points (e.g., 1, 2, 4, and 8 hours) after application.

-

A decrease in TEWL values (in g/h/m²) indicates an improvement in the skin's barrier function.

Illustrative In Vivo Performance Data:

| Parameter | Formulation with this compound (Illustrative Change from Baseline) |

| Skin Hydration (Corneometer Units) | +25% after 2 hours |

| TEWL Reduction | -15% after 2 hours |

Note: These values are illustrative and can vary depending on the full formulation.

Sensory Panel Evaluation

Objective: To characterize the sensory profile of this compound when applied to the skin.

Panel: A trained panel of 10-15 individuals.

Protocol:

-

Standardize the amount of this compound to be applied to a defined area on the volar forearm.

-

Panelists evaluate a set of predefined sensory attributes immediately after application and after a specified time (e.g., 5 minutes).

-

Attributes are rated on a labeled magnitude scale (e.g., 0-10).

-

Key attributes for emollients include:

-

Spreadability: Ease of application.

-

Absorbency: How quickly it is absorbed.

-

Greasiness/Oiliness: The amount of oily residue.

-

Tackiness: Stickiness after application.

-

Softness: The perceived smoothness of the skin.

-

Illustrative Sensory Profile of this compound:

| Sensory Attribute | Rating (0-10) (Illustrative) |

| Spreadability | 8 |

| Absorbency | 7 |

| Greasiness/Oiliness | 3 |

| Tackiness | 2 |

| Softness (After-feel) | 9 |

Note: This profile is illustrative and represents a desirable sensory profile for a light emollient.

Signaling Pathways and Experimental Workflows

Skin Barrier Function Enhancement

Emollients like this compound contribute to the maintenance and repair of the skin's barrier function. The primary mechanism is physical, by forming an occlusive layer that reduces TEWL. This increased hydration of the stratum corneum can, in turn, influence biological processes. Proper hydration is essential for the enzymatic activity involved in the desquamation process and the synthesis of lipids that form the skin's natural barrier.

Experimental Workflow for Emollient Evaluation

The following diagram illustrates a typical workflow for the comprehensive evaluation of an emollient like this compound.

Safety and Regulatory Information

This compound is generally considered safe for use in cosmetic products. It has a low potential for skin irritation and sensitization. As with any raw material, it is recommended to consult the supplier's Safety Data Sheet (SDS) for detailed handling and safety information. Regulatory status may vary by region, and it is the responsibility of the formulator to ensure compliance with local regulations.

Conclusion

This compound is a valuable emollient for cosmetic formulations, offering a desirable sensory profile and functional benefits for skin hydration and barrier function. The experimental protocols outlined in this document provide a framework for the comprehensive evaluation of its performance, enabling formulators to substantiate efficacy claims and develop high-quality cosmetic products. The provided illustrative data serves as a benchmark for comparison with other common emollients.

References

Application Notes and Protocols: Butyl Palmitate in the Food and Fragrance Industry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of butyl palmitate as a flavoring agent and functional ingredient in the food and fragrance industries. This document includes key physicochemical data, regulatory information, and detailed experimental protocols for its application and analysis.

Introduction

This compound (butyl hexadecanoate) is the ester formed from the condensation of palmitic acid and butanol.[1][2] It is a versatile compound utilized across various industries, including food, cosmetics, and pharmaceuticals.[3] In the food industry, it functions as a flavoring agent, while in the fragrance and cosmetic sector, it serves as an emollient, conditioning agent, and solvent.[3][4]

Physicochemical and Regulatory Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₄₀O₂ | |

| Molecular Weight | 312.53 g/mol | |

| CAS Number | 111-06-8 | |

| FEMA Number | Not explicitly found for this compound, though other butyl esters are listed. | |

| JECFA Number | Not explicitly found. | |

| Appearance | Colorless to light yellow, clear liquid. | |

| Odor Profile | Mild waxy, fruity, creamy, milky, balsamic, greasy, and oily. | |

| Boiling Point | Approximately 300 °C | |

| Flash Point | 176.11 °C | |

| Solubility | Insoluble in water; soluble in organic solvents and oils. |

Application in the Food Industry

This compound is employed as a flavoring agent in a variety of food products. Its mild, waxy, and creamy notes can contribute to the overall flavor profile of dairy products, baked goods, and fats and oils.

Recommended Usage Levels

The European Food Safety Authority (EFSA) has established typical usage levels for this compound in various food categories. These levels are summarized in the table below.

| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |

| Dairy products (excluding category 02.0) | 7.0 | 35.0 |

| Fats and oils, and fat emulsions | 5.0 | 25.0 |

| Edible ices, including sherbet and sorbet | 10.0 | 50.0 |

| Processed fruit | 7.0 | 35.0 |

| Cereals and cereal products | 5.0 | 25.0 |

| Bakery wares | 10.0 | 50.0 |

| Meat and meat products | 2.0 | 10.0 |

| Fish and fish products | 2.0 | 10.0 |

| Salts, spices, soups, sauces, salads, etc. | 5.0 | 25.0 |

| Foodstuffs for particular nutritional uses | 10.0 | 50.0 |

| Non-alcoholic beverages | 5.0 | 25.0 |

| Ready-to-eat savories | 20.0 | 100.0 |

| Composite foods | 5.0 | 25.0 |

Data sourced from The Good Scents Company, referencing EFSA (2002a).

Experimental Protocols: Food Application

This protocol describes a general method for incorporating oil-soluble flavors like this compound into a beverage emulsion.

Materials:

-

This compound

-

Other desired flavor esters and aromatic compounds

-

Carrier solvent (e.g., propylene (B89431) glycol, ethanol)

-

Emulsifier (e.g., gum acacia, modified starch)

-

Weighting agent (optional, e.g., sucrose (B13894) acetate (B1210297) isobutyrate)

-

Citric acid

-

Preservative (e.g., sodium benzoate)

-

Distilled water

-

High-shear mixer

-

Homogenizer

Procedure:

-

Prepare the Oil Phase:

-

Accurately weigh the desired amount of this compound and other oil-soluble flavor components.

-

Dissolve the flavor components in the carrier solvent. If a weighting agent is used, it should also be dissolved in this phase.

-

-

Prepare the Aqueous Phase:

-

In a separate vessel, dissolve the emulsifier, citric acid, and preservative in distilled water.

-

-

Create a Coarse Emulsion:

-

While agitating the aqueous phase with a high-shear mixer, slowly add the oil phase.

-

Continue mixing for a predetermined time to create a coarse emulsion.

-

-

Homogenization:

-

Pass the coarse emulsion through a high-pressure homogenizer to reduce the oil droplet size and create a stable, fine emulsion. The specific pressure and number of passes will need to be optimized for the formulation.

-

-

Quality Control:

-

Analyze the final product for flavor profile, emulsion stability, and microbial content.

-

Diagram: Workflow for Incorporating this compound into a Beverage Emulsion

References

Butyl Palmitate: A Reliable Standard for Gas Chromatography Analysis in Research and Development

Application Note and Detailed Protocol for the Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) using Gas Chromatography with Flame Ionization Detection (GC-FID).

Abstract

This document provides a comprehensive guide for the use of butyl palmitate as an internal standard in the quantitative analysis of fatty acid methyl esters (FAMEs) by gas chromatography with flame ionization detection (GC-FID). This compound is an excellent choice as an internal standard for the analysis of long-chain fatty acid esters due to its structural similarity to many common FAMEs, its chemical stability, and its typical chromatographic separation from the analytes of interest. This application note details the necessary materials, a complete experimental protocol from sample preparation to GC-FID analysis, and presents representative data for method validation, including linearity, precision, accuracy, and limits of detection and quantification. The provided protocols are intended for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of fatty acids in various sample matrices.

Introduction

Gas chromatography (GC) is a powerful analytical technique widely employed for the separation and quantification of volatile and semi-volatile compounds.[1] In quantitative GC analysis, the use of a reliable standard is crucial for achieving accurate and reproducible results. An internal standard (IS) is a compound of known concentration that is added to the sample prior to analysis. It co-elutes with the analytes of interest and is used to correct for variations in injection volume, sample preparation, and instrument response.[2] The ideal internal standard should be chemically similar to the analytes, well-resolved from other sample components, and not naturally present in the sample.[2]

This compound (the butyl ester of hexadecanoic acid) possesses many of the ideal characteristics of an internal standard for the analysis of FAMEs, which are common derivatives of fatty acids prepared for GC analysis.[3] Its long alkyl chain and ester functionality mimic the chemical properties of many FAMEs, ensuring similar behavior during sample preparation and chromatographic analysis. Furthermore, its retention time is typically in a suitable range, eluting near the C16 to C18 FAMEs without co-eluting with the most common ones.

This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of FAMEs in a lipid sample. It covers sample preparation involving lipid extraction and transesterification, followed by analysis using GC-FID. Additionally, it presents a summary of the expected performance characteristics of the method.

Materials and Methods

Reagents and Materials

-

This compound (CAS 111-06-8), ≥99% purity

-

FAME standards (e.g., Supelco® 37 Component FAME Mix)

-

Hexane (B92381), GC grade

-

Methanol (B129727), anhydrous, GC grade

-

Chloroform (B151607), GC grade

-

Sodium hydroxide (B78521) (NaOH)

-

Boron trifluoride (BF3) in methanol (14%)

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Glassware: screw-cap test tubes, volumetric flasks, pipettes, autosampler vials with inserts.

Instrumentation

A gas chromatograph equipped with a flame ionization detector (GC-FID) and a capillary column suitable for FAME analysis is required. The following is a representative configuration:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Detector: Flame Ionization Detector (FID).

-

Column: DB-23 capillary column (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

-

Injector: Split/splitless injector.

-

Autosampler: For automated injections.

Experimental Protocols

Preparation of Standard Solutions

Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with hexane to obtain a concentration of approximately 1 mg/mL.

Calibration Standard Stock Solution (CAL Stock): Prepare a stock solution containing a mixture of FAME standards in hexane at a known concentration (e.g., 1 mg/mL of each component).

Working Calibration Standards: Prepare a series of working calibration standards by adding a constant volume of the IS Stock solution to varying volumes of the CAL Stock solution and diluting with hexane. A typical calibration series might contain the FAMEs at concentrations ranging from 1 µg/mL to 100 µg/mL, with each standard containing the this compound internal standard at a constant concentration (e.g., 20 µg/mL).

Sample Preparation (Lipid Extraction and Transesterification)

The following is a general protocol for the extraction and transesterification of lipids from a biological sample. The specific details may need to be optimized based on the sample matrix.

-

Homogenization: Homogenize the sample (e.g., tissue, cells) in a suitable solvent system, such as chloroform:methanol (2:1, v/v).

-

Lipid Extraction (Folch Method):

-

To the homogenized sample, add chloroform and methanol in a ratio that results in a final solvent mixture of chloroform:methanol:water (8:4:3, v/v/v).

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

Carefully collect the lower chloroform layer containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Transesterification to FAMEs:

-

To the dried lipid extract, add a known volume of the this compound IS Stock solution.

-

Add 2 mL of 0.5 M methanolic NaOH.

-

Heat the mixture at 80°C for 10 minutes.

-

Cool the sample and add 2 mL of 14% BF3 in methanol.

-

Heat again at 80°C for 10 minutes.

-

Cool the sample to room temperature and add 2 mL of saturated NaCl solution and 2 mL of hexane.

-

Vortex thoroughly and centrifuge.

-

Carefully transfer the upper hexane layer containing the FAMEs and the internal standard to a clean tube.

-

Dry the hexane extract over anhydrous Na2SO4.

-

Transfer the final extract to an autosampler vial for GC-FID analysis.

-

GC-FID Analysis

Instrumental Conditions:

| Parameter | Setting |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Split (e.g., 20:1) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial: 100°C (hold for 2 min) Ramp 1: 10°C/min to 180°C Ramp 2: 5°C/min to 240°C (hold for 10 min) |

| Detector | FID |

| Detector Temperature | 280°C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (N2) | 25 mL/min |

Note: These are representative conditions and may require optimization for specific applications and instrument configurations.

Data Analysis

-

Peak Identification: Identify the peaks corresponding to the FAMEs and the this compound internal standard based on their retention times compared to the calibration standards.

-

Calibration Curve: For each FAME analyte, plot the ratio of the peak area of the analyte to the peak area of the internal standard (Analyte Area / IS Area) against the concentration of the analyte. Perform a linear regression to obtain the calibration curve and the coefficient of determination (R²).

-

Quantification: For the unknown samples, calculate the peak area ratio of each FAME to the internal standard. Use the calibration curve to determine the concentration of each FAME in the sample.

Data Presentation

The following tables summarize the expected performance of a GC-FID method for the quantification of representative FAMEs using this compound as an internal standard. The data presented are representative and should be verified through in-house validation.

Table 1: Linearity Data for Representative FAMEs

| Analyte (FAME) | Concentration Range (µg/mL) | Correlation Coefficient (R²) |

| Methyl Myristate (C14:0) | 1 - 100 | ≥ 0.998 |

| Methyl Palmitate (C16:0) | 1 - 100 | ≥ 0.999 |

| Methyl Stearate (C18:0) | 1 - 100 | ≥ 0.999 |

| Methyl Oleate (C18:1n9c) | 1 - 100 | ≥ 0.998 |

| Methyl Linoleate (C18:2n6c) | 1 - 100 | ≥ 0.997 |

Table 2: Precision and Accuracy Data for Representative FAMEs

| Analyte (FAME) | Concentration (µg/mL) | Repeatability (RSD, n=6) | Intermediate Precision (RSD, n=18, 3 days) | Accuracy (Recovery %) |

| Methyl Palmitate (C16:0) | 10 | < 2.0% | < 3.0% | 98 - 102% |

| 50 | < 1.5% | < 2.5% | 99 - 101% | |

| 90 | < 1.0% | < 2.0% | 99 - 101% | |

| Methyl Oleate (C18:1n9c) | 10 | < 2.5% | < 3.5% | 97 - 103% |

| 50 | < 2.0% | < 3.0% | 98 - 102% | |

| 90 | < 1.5% | < 2.5% | 98 - 102% |

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte (FAME) | LOD (µg/mL) | LOQ (µg/mL) |

| Methyl Myristate (C14:0) | ~ 0.1 | ~ 0.3 |

| Methyl Palmitate (C16:0) | ~ 0.1 | ~ 0.3 |

| Methyl Stearate (C18:0) | ~ 0.1 | ~ 0.3 |

| Methyl Oleate (C18:1n9c) | ~ 0.2 | ~ 0.6 |

| Methyl Linoleate (C18:2n6c) | ~ 0.2 | ~ 0.6 |

Mandatory Visualizations

Caption: Experimental workflow for the quantitative analysis of FAMEs using this compound as an internal standard.

Caption: Logical relationship between analyte, internal standard, and quantification in GC-FID analysis.

Conclusion

This compound serves as a highly effective internal standard for the quantitative analysis of fatty acid methyl esters by GC-FID. Its chemical properties and chromatographic behavior allow for accurate and precise quantification of a wide range of FAMEs. The detailed protocol and representative validation data provided in this application note offer a solid foundation for researchers and scientists to develop and implement robust analytical methods for fatty acid analysis in various fields, including biomedical research, food science, and drug development. The use of an appropriate internal standard like this compound is a critical component in ensuring the quality and reliability of quantitative chromatographic data.

References

Butyl Palmitate: A Versatile Solvent for Industrial Applications

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butyl palmitate, the ester of butyl alcohol and palmitic acid, is a bio-based, non-polar solvent with a favorable safety and environmental profile. Its high boiling point, low volatility, and excellent solubility characteristics make it a promising alternative to conventional petroleum-derived solvents in a variety of industrial applications. This document provides detailed application notes and experimental protocols for evaluating this compound as a solvent in industrial formulations, particularly in the coatings and polymer sectors.

Properties of this compound

This compound is a colorless to pale yellow, oily liquid.[1] Its key physical and chemical properties are summarized in the table below, alongside those of common industrial solvents for comparison.

Table 1: Physical and Chemical Properties of this compound and Common Industrial Solvents

| Property | This compound | n-Butyl Acetate | Xylene (mixed isomers) | Methyl Ethyl Ketone (MEK) |

| CAS Number | 111-06-8 | 123-86-4 | 1330-20-7 | 78-93-3 |

| Molecular Formula | C₂₀H₄₀O₂ | C₆H₁₂O₂ | C₈H₁₀ | C₄H₈O |

| Molecular Weight ( g/mol ) | 312.53[2][3] | 116.16 | 106.16 | 72.11 |

| Boiling Point (°C) | ~343[1] | 126 | 138-144 | 79.6 |

| Density (g/cm³ at 20°C) | ~0.853[1] | 0.88 | ~0.86 | 0.805 |

| Flash Point (°C) | >110 | 22 | 27-32 | -9 |

| Water Solubility | Insoluble | Slightly soluble | Insoluble | Soluble |

| Vapor Pressure (mmHg at 20°C) | Very Low | 10 | 6-8 | 78 |

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting the solubility of a polymer in a solvent. The three parameters, δD (dispersion), δP (polar), and δH (hydrogen bonding), represent the different types of intermolecular forces. A polymer is likely to dissolve in a solvent with similar HSP values.

Table 2: Estimated Hansen Solubility Parameters (HSP) for this compound and HSP of Common Polymers

| Material | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| This compound (Estimated) | ~16.0 | ~3.5 | ~5.0 |

| Acrylic (PMMA) | 18.6 | 10.5 | 7.5 |

| Nitrocellulose (11.7-12.2% N) | 15.3 | 14.7 | 8.8 |

| Epoxy Resin (Bisphenol A) | 19.0 | 11.3 | 10.0 |

| Polystyrene | 18.6 | 6.5 | 4.1 |

Note: The HSP for this compound are estimated based on data for similar fatty acid methyl and ethyl esters. Experimental verification is recommended.

The relatively low polar (δP) and hydrogen bonding (δH) components of this compound suggest it is a non-polar solvent. This indicates good potential for dissolving non-polar polymers and acting as a co-solvent or plasticizer in formulations with more polar resins like acrylics and nitrocellulose.

Industrial Applications as a Solvent

Based on its properties, this compound has potential utility in several industrial applications:

-

Coatings and Inks: As a slow-evaporating solvent, it can be used to improve flow and leveling, reduce surface defects, and act as a coalescing agent in water-based formulations. Its plasticizing effect can enhance film flexibility.

-

Industrial Cleaning: Its solvency for oils and greases makes it a candidate for use in degreasing and cleaning formulations, offering a higher flashpoint and lower VOC alternative to traditional solvents.

-

Plastics and Polymers: this compound can function as a plasticizer for certain polymers, increasing their flexibility and durability. It may also be used as a processing aid or lubricant in polymer manufacturing.

-

Metalworking Fluids: Its lubricating properties and high flash point make it suitable for formulation into cutting fluids and other metalworking lubricants.

Experimental Protocols

The following protocols provide a framework for evaluating this compound as a solvent in specific industrial applications.

Protocol 1: Determination of Polymer Solubility

Objective: To qualitatively and quantitatively assess the solubility of a target polymer in this compound.

Materials:

-

This compound

-

Target polymer (e.g., acrylic resin, nitrocellulose, epoxy resin)

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Oven

Procedure:

-

Qualitative Assessment:

-

Prepare a series of vials with varying concentrations of the polymer in this compound (e.g., 1%, 5%, 10%, 20% w/w).

-

Add the calculated amount of polymer and this compound to each vial.

-

Seal the vials and place them on a magnetic stirrer at room temperature.

-

Observe the mixtures at regular intervals (e.g., 1, 4, 24 hours) for signs of dissolution (clarity, absence of solid particles).

-

Record the observations for each concentration.

-

-

Quantitative Assessment (for soluble systems):

-

Prepare a saturated solution of the polymer in this compound by adding an excess of the polymer to a known volume of the solvent.

-

Stir the mixture for 24 hours at a constant temperature.

-

Allow any undissolved polymer to settle.

-

Carefully decant a known weight of the clear supernatant into a pre-weighed aluminum dish.

-

Place the dish in an oven at a temperature sufficient to evaporate the this compound without degrading the polymer (e.g., 120°C).

-

Once all the solvent has evaporated, cool the dish in a desiccator and weigh it.

-

Calculate the solubility as the weight of the dissolved polymer per 100g of this compound.

-

Protocol 2: Evaluation of Viscosity Reduction

Objective: To determine the effectiveness of this compound in reducing the viscosity of a polymer solution.

Materials:

-

Polymer solution of known concentration and viscosity

-

This compound

-

Viscometer (e.g., Brookfield or rotational viscometer)

-

Beakers

-

Magnetic stirrer and stir bars

Procedure:

-

Measure the initial viscosity of the polymer solution.

-

Prepare a series of blends by adding increasing amounts of this compound to the polymer solution (e.g., 5%, 10%, 20% w/w).

-

Thoroughly mix each blend using a magnetic stirrer.

-

Measure the viscosity of each blend at a constant temperature.

-

Plot the viscosity as a function of the concentration of this compound.

-

Compare the viscosity reduction with that of a standard industrial solvent.

Protocol 3: Assessment in a Coating Formulation

Objective: To evaluate the performance of this compound as a solvent in a model coating formulation.

Materials:

-

Resin (e.g., acrylic, nitrocellulose)

-

Pigment (e.g., titanium dioxide)

-

This compound

-

Standard solvent (for comparison)

-

Other coating additives (as required)

-

High-speed disperser

-

Film applicator (e.g., drawdown bar)

-

Test panels (e.g., steel, glass)

-

Gloss meter

-

Adhesion tester (e.g., cross-hatch tester)

-

Pencil hardness tester

Procedure:

-

Formulation:

-

Prepare two coating formulations: one with this compound as the solvent and a control formulation with a standard solvent.

-

Disperse the pigment in the resin/solvent mixture using a high-speed disperser until a desired fineness of grind is achieved.

-

Add any other additives and mix until uniform.

-

-

Application and Curing:

-

Apply the coatings to the test panels using a film applicator to ensure a uniform film thickness.

-

Allow the coatings to cure under specified conditions (e.g., air dry, bake at a certain temperature and time).

-

-

Performance Evaluation:

-

Drying Time: Assess the touch-dry and hard-dry times.

-

Appearance: Visually inspect the films for defects such as orange peel, cratering, or blushing.

-

Gloss: Measure the gloss of the cured films at different angles (e.g., 20°, 60°).

-

Adhesion: Evaluate the adhesion of the coating to the substrate using a cross-hatch adhesion test.

-

Hardness: Determine the pencil hardness of the cured films.

-

Solvent Resistance: Perform a solvent rub test (e.g., using MEK) to assess the cure and resistance of the coating.

-

Visualizations

Caption: General workflow for solvent selection in industrial applications.

Caption: Decision flowchart for considering this compound as a solvent.

Safety and Handling

This compound is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling.

-

Ventilation: Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from ignition sources.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound presents a viable, bio-based alternative to traditional industrial solvents. Its favorable safety profile, low volatility, and good solvency for non-polar materials make it a strong candidate for use in coatings, cleaners, and polymer processing. The protocols outlined in this document provide a systematic approach for researchers and formulators to evaluate the performance of this compound in their specific applications. Further investigation into its compatibility with a wider range of polymers and its performance in various formulations is encouraged.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Butyl Palmitate Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for butyl palmitate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: this compound is synthesized through the esterification of palmitic acid with n-butanol. This reaction is typically catalyzed by an acid or an enzyme (lipase) and results in the formation of this compound and water as a byproduct. The reaction is reversible.

Q2: What are the key parameters influencing the yield of this compound?

A2: The primary factors affecting the conversion of reactants to this compound are reaction temperature, the molar ratio of alcohol to acid, catalyst type and concentration, reaction time, and agitation speed.[1][2] The removal of water as it is formed can also significantly increase the yield by shifting the reaction equilibrium towards the products.[3]

Q3: Which type of catalyst is most effective for this compound synthesis?

A3: Both chemical and enzymatic catalysts can be used. Lipases, such as Candida antarctica lipase (B570770) B (often immobilized, e.g., Novozym 435), are highly effective and offer a greener approach with milder reaction conditions (40–70 °C), minimizing thermal degradation and byproduct formation.[1][2] Acid catalysts like sulfuric acid or p-toluenesulfonic acid are also common but may require more stringent purification steps.

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Reaction

Q: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yield in esterification is a common issue, often related to the reversible nature of the reaction. Here are the primary causes and solutions:

-

Presence of Water: Water is a product of the esterification reaction. Its accumulation can shift the equilibrium back towards the reactants (hydrolysis), thereby reducing the ester yield.

-

Solution: Employ methods to remove water as it forms. This can be achieved by using a Dean-Stark apparatus during reflux, adding molecular sieves (e.g., 4Å) to the reaction mixture, or using a strong acid catalyst like concentrated sulfuric acid which also acts as a dehydrating agent.

-

-

Suboptimal Molar Ratio: An inappropriate ratio of n-butanol to palmitic acid can limit the conversion.

-